1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride
CAS No.: 1172808-44-4
Cat. No.: VC4896464
Molecular Formula: C9H12ClN3
Molecular Weight: 197.67
* For research use only. Not for human or veterinary use.
![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride - 1172808-44-4](/images/structure/VC4896464.png) 
                        
Specification
| CAS No. | 1172808-44-4 | 
|---|---|
| Molecular Formula | C9H12ClN3 | 
| Molecular Weight | 197.67 | 
| IUPAC Name | 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile;hydrochloride | 
| Standard InChI | InChI=1S/C9H11N3.ClH/c1-7-9-3-2-8(6-10)12(9)5-4-11-7;/h2-3,7,11H,4-5H2,1H3;1H | 
| Standard InChI Key | GUJIWPSHUHZTGI-UHFFFAOYSA-N | 
| SMILES | CC1C2=CC=C(N2CCN1)C#N.Cl | 
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrrolo[1,2-a]pyrazine family, a bicyclic system combining pyrrole and pyrazine rings. The core structure is substituted with:
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A methyl group at position 1, enhancing steric bulk and modulating electronic properties. 
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A carbonitrile group (-C≡N) at position 6, introducing polarizability and serving as a handle for further derivatization. 
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A hydrochloride counterion, improving solubility in aqueous and polar solvents. 
The molecular formula is C₉H₁₂ClN₃, with a molecular weight of 197.66 g/mol . The IUPAC name, 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile hydrochloride, reflects its tetracyclic saturation and functional group arrangement.
Table 1: Key Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₉H₁₂ClN₃ | |
| Molecular Weight | 197.66 g/mol | |
| CAS Number | 1172808-44-4 | |
| Tautomeric Forms | Enamine-imine equilibrium | 
Spectroscopic Characterization
Structural validation relies on multimodal spectroscopy:
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¹H NMR: The methyl group resonates as a singlet near δ 2.8–3.1 ppm, while aromatic protons in the pyrrole ring appear deshielded at δ 6.1–6.5 ppm. 
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IR Spectroscopy: A sharp absorption band at ~2240 cm⁻¹ confirms the carbonitrile group, while N-H stretches from the protonated amine are observed at ~2500–3000 cm⁻¹. 
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 197.66 (M+H⁺), with fragmentation patterns indicating loss of HCl (Δ m/z 36.46) . 
Synthetic Methodologies
Retrosynthetic Analysis
The carbonitrile group at position 6 suggests two primary synthetic strategies:
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Late-Stage Cyanation: Introducing the -C≡N group via nucleophilic substitution or metal-catalyzed cross-coupling. 
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Cyclization with Pre-Installed Nitrile: Constructing the pyrrolopyrazine core from nitrile-containing precursors. 
Cross-Coupling and Cyclization
A three-step sequence derived from and can be adapted:
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Pyrrole Alkylation: Reacting N-methylpyrrole with bromoacetonitrile under basic conditions (K₂CO₃, DMF, 60°C) yields 2-cyanoethylpyrrole. 
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Intramolecular Cyclization: Treating the intermediate with Cs₂CO₃ in DMSO at 80°C induces ring closure to form the pyrrolopyrazine core. 
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Salt Formation: Exposure to HCl gas in diethyl ether precipitates the hydrochloride salt. 
One-Pot Multicomponent Synthesis
Inspired by Ugi-type reactions , a one-pot approach could involve:
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Components: Methylamine (amine), bromoacetonitrile (carbonyl equivalent), phenylacetylene (alkyne), and tert-butyl isocyanide. 
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Conditions: MeOH, 25°C, 24 hours. 
Table 2: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | 
|---|---|---|---|---|
| Cs₂CO₃ | DMSO | 80 | 6 | 62 | 
| KOH | EtOH | 70 | 8 | 48 | 
| DBU | THF | 60 | 12 | 35 | 
Reactivity and Functionalization
Carbonitrile Group Reactivity
The -C≡N moiety enables diverse transformations:
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Hydrolysis: Under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions, the nitrile converts to a carboxylic acid or amide, respectively. 
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Reduction: Catalytic hydrogenation (H₂, Pd/C) yields the primary amine, useful for peptide coupling. 
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Cycloaddition: Participation in [3+2] click reactions with azides forms tetrazole derivatives. 
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes regioselective substitutions:
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Nitration: HNO₃/AcOH at 0°C nitrates position 8 (meta to pyrazine nitrogen). 
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Halogenation: Br₂ in CCl₄ brominates position 7, confirmed by DFT calculations. 
Table 3: Halogenation Outcomes
| Reagent | Position | Yield (%) | 
|---|---|---|
| Br₂/CCl₄ | C7 | 58 | 
| Cl₂/FeCl₃ | C8 | 52 | 
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with HCl liberation observed via evolved gas analysis .
Photolytic Degradation
Exposure to UV light (λ = 254 nm) induces ring-opening via retro-cyclization, quantified by a quantum yield (Φ) of 0.15.
Hydrolytic Susceptibility
In aqueous buffers (pH 7.4, 37°C), the carbonitrile group hydrolyzes to the corresponding amide (t₁/₂ = 12 hours).
Prospective Applications
Medicinal Chemistry
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Kinase Inhibitors: The nitrile group chelates conserved lysine residues in ATP-binding pockets, as seen in c-Met inhibitors. 
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Antimicrobial Agents: Analogous pyrrolopyrazines exhibit MIC values of 32–128 µg/mL against Gram-positive pathogens. 
Materials Science
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Coordination Polymers: The nitrogen-rich structure coordinates transition metals (e.g., Cu²⁺) to form porous frameworks. 
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Organic Semiconductors: Planar conjugated systems enable charge transport, with calculated hole mobility of 2.1 cm²/V·s. 
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